molecular formula C9H8N2 B1217362 2-Phenylimidazole CAS No. 670-96-2

2-Phenylimidazole

Cat. No. B1217362
CAS RN: 670-96-2
M. Wt: 144.17 g/mol
InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylimidazole involves cyclization and dehydration reactions starting from primary substances such as ethanediamine. Key factors affecting the synthesis include reaction time, solvent choice, and catalyst amount, with manganese(IV) oxide being a notable catalyst used to achieve yields exceeding 60.8% under optimized conditions (Fan He-ping, 2009). Another approach includes a one-pot synthesis from acetophenone, indicating the versatility of methods available for synthesizing this compound (Zhang-Gao Le, Jian-ping Xu, Zongbo Xie, 2012).

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazole has been characterized using various spectroscopic techniques, including FT-IR and 1H-NMR, confirming its distinct chemical framework. These studies provide insights into the compound's structural features, crucial for understanding its reactivity and properties (Fan He-ping, 2009).

Chemical Reactions and Properties

2-Phenylimidazole participates in a variety of chemical reactions, including coupling and cyclization, to form complex heterocyclic compounds. Its reactivity is leveraged in synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines, showcasing its utility in creating biologically relevant structures (Irwan Iskandar Roslan et al., 2016).

Physical Properties Analysis

2-Phenylimidazole's physical properties, such as solubility and crystallinity, are influenced by its molecular structure. The high crystallinity of 2-phenylimidazo[1,2-a]pyridine derivatives, for example, facilitates their purification and characterization, highlighting the compound's favorable physical attributes for chemical research and application (Brandi S. Santaniello et al., 2017).

Scientific Research Applications

1. Removal of p-Nitrophenol from Petrochemical Wastewater

  • Application Summary: 2-Phenylimidazole (2-PhIm) is used to modify Zeolitic Imidazolate Frameworks (ZIF-8) for the removal of p-nitrophenol, a highly toxic pollutant, from petrochemical wastewater .
  • Methods of Application: ZIF-8-PhIm is prepared using solvent-assisted ligand exchange (SALE) with 2-PhIm. The composition and structure of ZIF-8-PhIm are characterized using XRD, SEM, FT-IR, 1 H NMR, XPS, and BET methods .
  • Results: Under optimized conditions (dose = 0.4 g/L, T = 298 K, C0 = 400 mg/L), ZIF-8-PhIm achieved an adsorption amount of 828.29 mg/g, which had a greater p-nitrophenol adsorption capacity compared to the ZIF-8 material .

2. Corrosion Inhibitor for Copper

  • Application Summary: 2-Phenylimidazole (2PhI) can be employed as a corrosion inhibitor for copper .
  • Methods of Application: Copper is immersed in a 3 wt.% NaCl solution containing 1 mM of 2PhI. The adsorption of 2PhI on copper is analyzed by various electrochemical analyses, such as cyclic voltammetry, chronopotentiometry, electrochemical impedance spectroscopy, and potentiodynamic curve measurements .
  • Results: It was proven that 2PhI can be employed as a corrosion inhibitor for copper .

3. Preparation of Complex Compounds with Ruthenium (III)

  • Application Summary: 2-Phenylimidazole is used to prepare complex compounds with ruthenium (III) .

4. Intermediate for Agrochemical, Pharmaceutical and Specialty Products

  • Application Summary: 2-Phenylimidazole is used as an intermediate for agrochemical, pharmaceutical, and specialty products .

Safety And Hazards

2-Phenylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The potential of therapeutically targeting RNA structures with small molecules is being increasingly recognized . 2-Phenylimidazole is one of the scaffolds and chemotypes that confer affinity for RNA . It is also being used in wastewater treatment, specifically for the removal of p-nitrophenol, a highly toxic, bioaccumulative, and persistent pollutant .

properties

IUPAC Name

2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060968
Record name 1H-Imidazole, 2-phenyl-
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Molecular Weight

144.17 g/mol
Source PubChem
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Product Name

2-Phenylimidazole

CAS RN

670-96-2
Record name 2-Phenylimidazole
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Record name 2-Phenylimidazole
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Record name 2-Phenylimidazole
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Record name 1H-Imidazole, 2-phenyl-
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Record name 1H-Imidazole, 2-phenyl-
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Record name 2-PHENYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
JP Lee, TS Eum - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
… N-thenoyl-2phenylimidazole,15 … 2-phenylimidazole in order to compare with the previous result of the hydrolysis N-thenoyl-2-phenylimidazole. The substrate, N-furoyl-2-phenylimidazole…
Number of citations: 13 koreascience.kr
JP Lee, SS Lee - BULLETIN-KOREAN CHEMICAL SOCIETY, 2002 - Citeseer
… hydrolysis of N-benzoyl-2-phenylimidazole in order to compare with our previous results obtained from hydrolyses of N-furoyl-2-phenylimidazole and N-thenoyl-2phenylimidazole. …
Number of citations: 13 citeseerx.ist.psu.edu
M Finšgar - Coatings, 2021 - mdpi.com
… This work presents a surface analytical study of 2-phenylimidazole (2PhI, Figure 1a) adsorbed on a Cu surface from 3 wt.% NaCl solution. Using various electrochemical techniques, …
Number of citations: 8 www.mdpi.com
Y Erdogdu, B Eskioǧlu, MT Güllüoǧlu - Optics and Spectroscopy, 2012 - Springer
The FT-IR, FT-Raman and FT-NMR spectra of 4-Methyl-2-phenylimidazole (4M2PI)molecule was recorded and analyzed. The tautomeric, structural and spectroscopic analysis of the …
Number of citations: 14 link.springer.com
Y Zhao, PQ Yuan, XR Xu, J Yang - ACS omega, 2023 - ACS Publications
… In this study, ZIF-8-PhIm was prepared for phosphorus removal using 2-phenylimidazole via the solvent-assisted ligand exchange (SALE) method. The structure and composition of ZIF-…
Number of citations: 1 pubs.acs.org
K Hiraki, Y Fuchita, H Nakaya… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… In this paper, we report the cyclopalladation reaction of l-ethyl-2-phenylimidazole (Hepim) resulting in the formation of an acetato-bridged binuclear complex, a metathetical reaction of …
Number of citations: 41 www.journal.csj.jp
Ç Boğatarkan, S Utku, L Acik - Revue Roumaine de Chimie, 2015 - researchgate.net
… A series of platinum(II) complexes involving a physiologically active imidazole (Im) and 2-phenylimidazole (Pim) as carrier ligands of the types [Pt(Im)2X2] and [Pt(Pim)2X2] (X= -Cl or -I) …
Number of citations: 10 www.researchgate.net
F Zamora, S Luna, P Amo-Ochoa… - Journal of …, 1996 - Elsevier
… This work shows the difficulties of obtaining cyciopalladated complexes with 2-phenylimidazole :rod 2-phenylbenzimidazole as ligands. The protection of the NH group in the …
Number of citations: 9 www.sciencedirect.com
H Sifaoui, M Rogalski - Thermochimica acta, 2012 - Elsevier
… We note that the phenyl moiety in 2-phenylimidazole is more free as compared to the other phenyls in 4,5-diphenylimidazole and 2,4,5-triphenylimidazole because of the proximity effect…
Number of citations: 23 www.sciencedirect.com
M Micksch, M Tenne, T Strassner - Organometallics, 2014 - ACS Publications
… We present the syntheses of 12 cyclometalated palladium C ∧ N 2-phenylimidazole carbene complexes with different N-1 groups as well as different substituents at the C-2 phenyl …
Number of citations: 44 pubs.acs.org

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